3-(1-Aminoethyl)isoxazole-4-carboxylic acid
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Overview
Description
3-(1-Aminoethyl)isoxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. This compound is characterized by the presence of an aminoethyl group attached to the isoxazole ring at the 1-position and a carboxylic acid group at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isoxazole-4-carboxylic acid as the starting material.
Amination Reaction: The isoxazole-4-carboxylic acid undergoes an amination reaction where an aminoethyl group is introduced to the 1-position of the isoxazole ring. This can be achieved using reagents such as ethylamine or ammonia in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The temperature and pressure are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form an amino group, resulting in the formation of this compound.
Reduction: The carboxylic acid group can be reduced to form an alcohol, resulting in the formation of 3-(1-aminoethyl)isoxazole-4-hydroxyl.
Substitution: The isoxazole ring can undergo substitution reactions where different functional groups are introduced to the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of this compound.
Reduction: Formation of 3-(1-aminoethyl)isoxazole-4-hydroxyl.
Substitution: Formation of various substituted isoxazole derivatives.
Mechanism of Action
Target of Action
It binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
Biochemical Pathways
Compounds containing the isoxazole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The compound was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis , which might suggest its potential bioavailability.
Result of Action
It’s worth noting that this new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide .
Action Environment
It’s worth noting that the total percentage of the amia resonance structure with a double c=n bond is 3419%, which might suggest its stability .
Scientific Research Applications
3-(1-Aminoethyl)isoxazole-4-carboxylic acid has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Isoxazole-4-carboxylic acid
3-(1-Aminoethyl)aniline
1-Aminoethyl-3-methylimidazolium bromide
3-(1-Aminoethyl)nonanedioic acid
Properties
IUPAC Name |
3-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)2-11-8-5/h2-3H,7H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZKJHBZSNMNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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